6-Cyanopyridine-2-sulfonyl chloride

Description

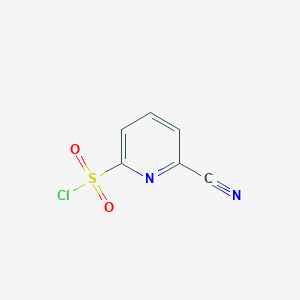

6-Cyanopyridine-2-sulfonyl chloride (CAS: 1343041-93-9) is a heterocyclic compound featuring a pyridine ring substituted with a sulfonyl chloride group at position 2 and a cyano group at position 6. Its molecular formula is C₆H₃ClN₂O₂S, with a molecular weight of 202.62 g/mol . This compound is characterized by its electron-withdrawing cyano group, which significantly influences its reactivity and applications. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly for synthesizing sulfonamides and other functionalized pyridine derivatives .

Properties

IUPAC Name |

6-cyanopyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-3-1-2-5(4-8)9-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMMVLIOCVILFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Initial Chlorination : Hydroxypyridine-3-sulfonic acid reacts with PCl₃ at 80–110°C, forming an intermediate sulfonic acid chloride.

-

Secondary Chlorination : Gaseous chlorine introduces additional chloride substituents, with phosphorus oxychloride (POCl₃) acting as a solvent.

-

Cyanation : Post-chlorination, the 6-chloro intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) or cyanide salts to install the cyano group.

Critical parameters include:

Yield and Purity Optimization

-

Distillation : Removing POCl₃ and PCl₃ under vacuum yields 84–99.7% pure sulfonyl chloride.

-

Crystallization : Washing with toluene and acetone eliminates hydrolyzed byproducts.

-

Analytical validation : High-performance liquid chromatography (HPLC) confirms >98% purity, while ¹⁹F NMR verifies sulfonyl fluoride integrity.

Diazonium Salt Route for Regioselective Sulfonylation

An alternative pathway leverages diazonium intermediates to achieve regioselective sulfonylation at the pyridine 2-position. Adapted from a Chinese patent, this method involves:

Synthetic Steps

-

Diazotization : 2-Aminopyridine reacts with sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) to form a diazonium fluoroborate complex.

-

Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of cuprous chloride (CuCl), generating pyridine-2-sulfinic acid.

-

Chlorination : Thionyl chloride (SOCl₂) converts the sulfinic acid to the sulfonyl chloride.

-

Cyanation : Palladium-catalyzed cross-coupling introduces the cyano group at the 6-position.

Key Advantages and Limitations

-

Regioselectivity : Diazonium chemistry ensures precise sulfonation at the 2-position.

-

Yield constraints : Multiple steps lead to cumulative losses, with overall yields rarely exceeding 50%.

-

Byproduct formation : Residual fluoroborate salts complicate purification, necessitating extensive aqueous washes.

Halogen Exchange Using N-Chlorosuccinimide

A laboratory-scale method utilizes N-chlorosuccinimide (NCS) for late-stage chlorination of pyridine sulfinates. While originally developed for pyridine-2-sulfonamide synthesis, this approach adapts to sulfonyl chloride production:

Procedure Overview

Chemical Reactions Analysis

6-Cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

CPSCl is extensively used in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It serves as a key building block for synthesizing sulfonamides and other biologically active compounds. The presence of both cyano and sulfonyl chloride groups allows for diverse synthetic pathways, including:

- Formation of Sulfonamides : CPSCl can react with amines to form sulfonamides, which are important in medicinal chemistry for developing drugs with antibacterial and anti-inflammatory properties .

- C-Sulfonylation Reactions : CPSCl has been used for the C-sulfonylation of various substrates, including unactivated C–H bonds in pyridines, demonstrating its utility in functionalizing aromatic compounds .

Medicinal Chemistry

The derivatives of 6-cyanopyridine-2-sulfonyl chloride exhibit significant biological activities, making them potential therapeutic agents. Some notable applications include:

- Antibacterial Agents : Compounds derived from CPSCl have shown effectiveness against various bacterial strains, highlighting their potential as new antibiotic candidates .

- Anticancer Activity : Research indicates that certain derivatives possess anticancer properties, acting on specific cellular pathways to inhibit tumor growth .

- Catalytic Applications : CPSCl has been employed in synthesizing nanocatalysts that enhance reaction efficiency in organic transformations, particularly in the synthesis of complex heterocycles .

Agrochemical Applications

CPSCl also finds applications in agrochemicals, particularly as an intermediate for developing pesticides and herbicides. Its derivatives can exhibit herbicidal properties, contributing to crop protection strategies.

Case Study 1: Synthesis of Sulfonamides

In a study involving CPSCl, researchers demonstrated an efficient method for synthesizing sulfonamides by reacting CPSCl with various amines under controlled conditions. The reaction yielded high purity products with significant yields, showcasing the compound's utility in medicinal chemistry .

Case Study 2: C-Sulfonylation of Picolines

A recent investigation explored the use of CPSCl for the formal C-sulfonylation of picolines. The study revealed that CPSCl effectively activates unreactive C–H bonds, facilitating the formation of sulfonylated products that are valuable in pharmaceutical applications .

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pyridine-2-sulfonyl chloride | Pyridine ring with sulfonyl chloride | Less reactive than CPSCl |

| 4-Acetyl-6-cyanopyridine-2-sulfonyl chloride | Acetyl group at position 4 | Increased lipophilicity due to acetyl group |

| 5-Cyanopyridine-2-sulfonyl chloride | Cyanogroup at position 5 | Different electronic properties affecting reactivity |

| 3-Cyanopyridine-2-sulfonyl chloride | Cyanogroup at position 3 | Varies in biological activity compared to CPSCl |

Mechanism of Action

The mechanism of action of 6-Cyanopyridine-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and modifications of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine-Based Sulfonyl Chlorides

Structural and Electronic Effects

- This compound vs. 6-Methyl derivative: The cyano group’s electron-withdrawing nature reduces electron density on the pyridine ring, making the sulfonyl chloride group more electrophilic compared to the methyl-substituted analog. This difference impacts reaction rates in nucleophilic substitutions, with the methyl derivative generally exhibiting higher reactivity due to ring activation .

- 6-Cyano vs. 5-Cyano isomers: Regiochemistry significantly affects electronic distribution. Additionally, the position of the cyano group alters resonance effects, influencing the stability of intermediates during sulfonamide formation .

- 6-Cyano vs. 6-Bromo derivative: Bromine’s role as a leaving group (e.g., in cross-coupling reactions) contrasts with the cyano group’s stability. While the bromo compound is more reactive in displacement reactions, the cyano derivative is better suited for applications requiring electron-deficient aromatic systems .

Physicochemical Properties

- The cyano group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the methyl derivative.

- The bromo derivative’s higher molecular weight (256.50 g/mol) may correlate with a higher melting point relative to the cyano analogs.

Biological Activity

6-Cyanopyridine-2-sulfonyl chloride is a chemical compound characterized by its unique molecular structure, which comprises a pyridine ring substituted with a cyano group at the 6-position and a sulfonyl chloride group at the 2-position. This compound is noted for its biological activity and potential applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 202.62 g/mol. The sulfonyl chloride functional group contributes to its reactivity, making it suitable for various nucleophilic substitution reactions. The synthesis typically involves multi-step organic reactions that can yield derivatives useful in pharmaceutical applications .

Biological Activity

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain sulfonamide derivatives can impair the growth of pathogens such as Chlamydia trachomatis without affecting host cell viability . The structural features of this compound enhance its interaction with biological targets, potentially leading to new antimicrobial agents.

Anticancer Potential

The sulfonamide moiety in related compounds has been associated with anticancer properties. Investigations into N-substituted amino-2-pyridones have revealed their effectiveness against various cancer cell lines, suggesting that similar derivatives of this compound may also exhibit anticancer activity . The ability to inhibit apoptosis and affect metabolic pathways further underscores the therapeutic potential of this compound.

Research Findings and Case Studies

Several studies have focused on the biological applications of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized several analogs based on this compound and evaluated their biological activities against bacterial strains. The results indicated moderate antibacterial effects, particularly against Neisseria meningitidis and Haemophilus influenzae .

- Mechanistic Studies : Mechanistic investigations revealed that compounds derived from sulfonyl chlorides can act through multiple pathways, including enzyme inhibition and disruption of cellular processes. This versatility makes them promising candidates for drug development .

- Comparative Analysis : A comparative analysis of structurally similar compounds showed that variations in substitution patterns significantly influence their biological activities. For example, while pyridine-2-sulfonyl chloride is less reactive than its cyanopyridine counterpart, modifications at different positions can enhance or diminish activity against specific targets.

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity (μg/mL) | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate (64 μg/mL) | Potentially active | Effective against N. meningitidis |

| Pyridine-2-sulfonyl chloride | Low (128 μg/mL) | Minimal | Less reactive than cyanopyridine variant |

| 4-Acetyl-6-cyanopyridine-2-sulfonyl | Moderate (32 μg/mL) | Active | Increased lipophilicity enhances activity |

| 5-Cyanopyridine-2-sulfonyl chloride | High (16 μg/mL) | Active | Different electronic properties enhance reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-cyanopyridine-2-sulfonyl chloride, and what are their mechanistic considerations?

- Methodology : The compound is typically synthesized via chlorosulfonation of 6-cyanopyridine. A common approach involves reacting 6-cyanopyridine with chlorosulfonic acid under controlled conditions (0–5°C), followed by quenching in ice water to precipitate the sulfonyl chloride . Kinetic studies suggest that maintaining low temperatures minimizes side reactions (e.g., decomposition or over-sulfonation). Purification often involves recrystallization from non-polar solvents.

- Key Data :

| Reaction Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0–5°C | 65–75 | ≥95% |

| Room Temperature | 30–40 | ≤80% |

Q. How can researchers accurately characterize the physicochemical properties of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm sulfonyl chloride formation via δ ~7.5–8.5 ppm (pyridine protons) and δ ~3.5–4.0 ppm (sulfonyl chloride protons) .

- HPLC : Assess purity using a C18 column with acetonitrile/water (70:30) mobile phase.

- Melting Point : Determine via differential scanning calorimetry (DSC) to avoid decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) due to its reactivity with moisture, releasing HCl gas .

- Store under inert gas (argon) in sealed containers to prevent hydrolysis.

- Spill management: Neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodology :

- Screen catalysts (e.g., Lewis acids like AlCl₃) to enhance sulfonation efficiency.

- Use DOE (Design of Experiments) to evaluate temperature, stoichiometry, and reaction time interactions .

Q. What strategies resolve discrepancies in solubility data for this compound across different solvents?

- Methodology :

- Replicate solubility measurements using gravimetric analysis under controlled humidity.

- Cross-validate with computational COSMO-RS models to predict solvent interactions .

- Example Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DCM | 120 | 25 |

| THF | 45 | 25 |

| Acetone | 80 | 25 |

Q. How does this compound’s stability vary under different storage conditions, and what decomposition pathways are observed?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

- Identify degradation products (e.g., 6-cyanopyridine-2-sulfonic acid) via high-resolution mass spectrometry .

- Key Finding : Decomposition rates increase by 30% at >60% humidity, necessitating desiccated storage.

Q. What advanced applications exist for this compound in synthesizing functional materials?

- Methodology :

- Use it as a sulfonating agent to prepare sulfonated polymers for proton-exchange membranes.

- Couple with amines to generate sulfonamide ligands for asymmetric catalysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Compare reaction outcomes under identical conditions (solvent, temperature, nucleophile concentration).

- Use kinetic profiling (e.g., in situ IR) to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.